6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-methoxy-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-23-14-2-3-15-16(10-14)25-18(21-15)22-8-4-13(5-9-22)12-24-17-11-19-6-7-20-17/h2-3,6-7,10-11,13H,4-5,8-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGXHTGOPCJKLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N3CCC(CC3)COC4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization with Formic Acid
Heating 2-amino-5-methoxythiophenol with formic acid facilitates cyclization to form 6-methoxy-1,3-benzothiazol-2(3H)-one . This intermediate is subsequently chlorinated using phosphorus oxychloride (POCl₃) to yield 2-chloro-6-methoxy-1,3-benzothiazole , a critical precursor for further functionalization.
Reaction Conditions
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Reactants : 2-amino-5-methoxythiophenol, formic acid
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Chlorination Agent : POCl₃
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Temperature : 80–100°C
The piperidine side chain requires introduction of the (pyrazin-2-yloxy)methyl group. Two primary methods are employed:
Mitsunobu Reaction
4-(Hydroxymethyl)piperidine reacts with pyrazin-2-ol under Mitsunobu conditions to form the ether linkage.
Reaction Conditions
Nucleophilic Substitution
4-(Chloromethyl)piperidine hydrochloride undergoes substitution with pyrazin-2-ol in the presence of a base.
Reaction Conditions
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Reactants : 4-(chloromethyl)piperidine, pyrazin-2-ol
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Base : Potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF)
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Temperature : 80–100°C
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Yield : ~50–65% (based on analogous substitutions in Search Result 2)
Coupling of Benzothiazole and Piperidine Moieties
The final step involves forming the C–N bond between the benzothiazole and piperidine derivatives. Two methods are prevalent:
Nucleophilic Aromatic Substitution (SNAr)
2-Chloro-6-methoxy-1,3-benzothiazole reacts with 4-[(pyrazin-2-yloxy)methyl]piperidine under basic conditions.
Reaction Conditions
Buchwald-Hartwig Amination
Palladium-catalyzed coupling enhances efficiency for challenging substitutions.
Reaction Conditions
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Catalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
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Ligand : Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene)
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Base : Cesium carbonate (Cs₂CO₃)
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Solvent : Toluene or 1,4-dioxane
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Temperature : 100–140°C
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Duration : 12–24 hours
Optimization and Challenges
Solvent and Base Selection
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while Cs₂CO₃ outperforms K₂CO₃ in Pd-catalyzed reactions due to stronger basicity.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For example, a Pd-mediated coupling achieved 44% yield in 15 minutes under microwave conditions (140°C).
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzothiazole and pyrazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, and other nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with biological targets effectively, making it a candidate for treating various diseases, particularly those involving neurological pathways due to its piperidine component.
Case Study: Antidepressant Activity
Research has indicated that derivatives of benzothiazole compounds exhibit antidepressant-like effects in animal models. The incorporation of the piperidine ring may enhance the binding affinity to serotonin receptors, suggesting a mechanism that could lead to the development of novel antidepressants.
Biological Applications
In biological assays, 6-Methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole has been utilized to study its effects on various cellular processes. Its ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Case Study: Enzyme Inhibition
Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been tested against certain kinases, revealing potential anti-cancer properties through the disruption of cell proliferation signals .
Materials Science Applications
The compound is also explored for its properties as a building block in the synthesis of advanced materials. Its unique electronic and optical properties make it suitable for applications in organic electronics and photonics.
Case Study: Organic Photovoltaics
Research into organic photovoltaic devices has identified this compound as a potential electron donor material due to its favorable energy levels and stability under operational conditions. Preliminary studies indicate enhanced efficiency when incorporated into polymer blends used in solar cells.
Mechanism of Action
The mechanism of action of 6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Pyrazine vs.
- Piperidine Linkage : The methylene bridge in the target compound offers greater conformational flexibility than the ketone in 4c , which could influence receptor binding kinetics.
- Lipophilicity : The estimated XLogP (~4.9) aligns with piperidine-methyl-phenyl analogs (e.g., ), suggesting moderate membrane permeability.
Piperidine-Containing Derivatives
Piperidine is a common pharmacophore in bioactive molecules. Comparisons include:
Key Observations :
- The target compound’s pyrazine-ether-piperidine group is distinct from the ethoxy-piperidine in DPS-2 but may share similar solubility profiles.
- Piperidine-linked fluoropyrimidine in 3o demonstrates that electron-deficient heterocycles enhance antitubercular potency, suggesting pyrazine in the target compound could confer similar advantages.
Pyrazine/Pyrazole Heterocycles
Pyrazine and pyrazole rings influence electronic properties and binding interactions:
Key Observations :
- Pyrazine’s nitrogen atoms may facilitate interactions with polar residues in enzyme active sites, akin to delamanid’s nitro group .
- Pyrazole-containing compounds (e.g., ) show improved metabolic stability, suggesting the target’s pyrazine moiety could be optimized similarly.
Research Findings and Implications
- Antimicrobial Potential: Structural similarities to 3o and delamanid suggest possible antitubercular activity, though nitro or electron-withdrawing groups may need incorporation for optimal efficacy.
- Drug-Likeness : With a polar surface area of ~44 Ų (estimated) and XLogP ~4.9, the compound aligns with Lipinski’s rules, supporting oral bioavailability .
Biological Activity
The compound 6-methoxy-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole is a synthetic derivative with potential therapeutic applications. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole core, a piperidine moiety, and a pyrazinyl ether group. This structural diversity is believed to contribute to its varied biological activities.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₂S
- Molecular Weight : 345.46 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the benzothiazole and piperidine moieties can effectively inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound also demonstrates potential as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. A study reported that related compounds showed strong AChE inhibition with IC50 values ranging from 0.63 µM to 6.28 µM . This suggests that this compound may possess similar properties, making it a candidate for further investigation in neurodegenerative diseases like Alzheimer’s.
Study 1: Antimicrobial Screening
In a recent study focusing on the antimicrobial activity of related benzothiazole derivatives, several compounds were synthesized and tested against common pathogens. The results indicated that modifications in the piperidine and benzothiazole structures significantly influenced their antibacterial efficacy. The most potent compounds displayed MIC values below 10 µg/mL against Staphylococcus aureus .
Study 2: AChE Inhibition
Another study investigated the AChE inhibitory activity of various benzothiazole derivatives. The findings suggested that the presence of a piperidine ring enhances binding affinity to the enzyme's active site. Compounds with IC50 values below 5 µM were considered promising leads for Alzheimer’s treatment .
Summary of Biological Activities
Q & A
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps). Lower gaps (~3.5 eV) correlate with enhanced bioactivity .
- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) < 2 Å indicates stable binding .
What are the thermal stability profiles of benzothiazole derivatives, and how are they characterized?
Basic Research Question
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal decomposition patterns:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
